molecular formula C11H8BrN3O B258993 4-bromo-N,N-bis(cyanomethyl)benzamide

4-bromo-N,N-bis(cyanomethyl)benzamide

Cat. No. B258993
M. Wt: 278.1 g/mol
InChI Key: JBKWMIFAYVZRLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N,N-bis(cyanomethyl)benzamide (BBCB) is a chemical compound that has been widely used in scientific research for its unique properties. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 313.22 g/mol. BBCB is a derivative of benzamide, which is a class of organic compounds that have been studied extensively for their pharmacological properties.

Mechanism of Action

4-bromo-N,N-bis(cyanomethyl)benzamide inhibits PTPs by binding to the active site of the enzyme. It forms a covalent bond with the cysteine residue in the active site, which leads to irreversible inhibition of the enzyme. Inhibition of PTPs leads to the activation of downstream signaling pathways such as the insulin signaling pathway and the JAK/STAT signaling pathway.
Biochemical and Physiological Effects:
4-bromo-N,N-bis(cyanomethyl)benzamide has several biochemical and physiological effects on cells. It has been shown to increase insulin sensitivity in adipocytes by activating the insulin signaling pathway. 4-bromo-N,N-bis(cyanomethyl)benzamide has also been shown to inhibit the inflammatory response in macrophages by inhibiting the JAK/STAT signaling pathway. In addition, 4-bromo-N,N-bis(cyanomethyl)benzamide induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic protein Bcl-2.

Advantages and Limitations for Lab Experiments

4-bromo-N,N-bis(cyanomethyl)benzamide has several advantages for lab experiments. It is a potent inhibitor of PTPs and has been shown to have anti-cancer properties. It is also relatively easy to synthesize and purify. However, 4-bromo-N,N-bis(cyanomethyl)benzamide has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to use in aqueous solutions. In addition, 4-bromo-N,N-bis(cyanomethyl)benzamide has not been extensively studied in vivo, so its pharmacokinetics and toxicity are not well understood.

Future Directions

There are several future directions for research on 4-bromo-N,N-bis(cyanomethyl)benzamide. One area of research could be to study the pharmacokinetics and toxicity of 4-bromo-N,N-bis(cyanomethyl)benzamide in vivo. Another area of research could be to develop more water-soluble derivatives of 4-bromo-N,N-bis(cyanomethyl)benzamide that could be used in aqueous solutions. In addition, 4-bromo-N,N-bis(cyanomethyl)benzamide could be studied in combination with other anti-cancer agents to determine if it has synergistic effects. Finally, 4-bromo-N,N-bis(cyanomethyl)benzamide could be studied in animal models of cancer to determine its efficacy as a therapeutic agent.

Synthesis Methods

4-bromo-N,N-bis(cyanomethyl)benzamide can be synthesized by reacting 4-bromo-2-cyanobenzoyl chloride with bis(cyanomethyl)amine in the presence of a base. The reaction yields 4-bromo-N,N-bis(cyanomethyl)benzamide as a white crystalline solid with a yield of 70-80%. The purity of the compound can be confirmed by using various analytical techniques such as NMR, IR, and HPLC.

Scientific Research Applications

4-bromo-N,N-bis(cyanomethyl)benzamide has been used in a wide range of scientific research applications. It is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a critical role in the regulation of cellular signaling pathways. 4-bromo-N,N-bis(cyanomethyl)benzamide has been shown to inhibit several PTPs such as PTP1B, TCPTP, and SHP-1. Inhibition of PTPs by 4-bromo-N,N-bis(cyanomethyl)benzamide leads to the activation of downstream signaling pathways, which can have a wide range of effects on cellular processes such as proliferation, differentiation, and apoptosis.
4-bromo-N,N-bis(cyanomethyl)benzamide has also been used in cancer research as a potential therapeutic agent. It has been shown to inhibit the growth of several cancer cell lines such as breast cancer, prostate cancer, and leukemia. 4-bromo-N,N-bis(cyanomethyl)benzamide induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic protein Bcl-2.

properties

Product Name

4-bromo-N,N-bis(cyanomethyl)benzamide

Molecular Formula

C11H8BrN3O

Molecular Weight

278.1 g/mol

IUPAC Name

4-bromo-N,N-bis(cyanomethyl)benzamide

InChI

InChI=1S/C11H8BrN3O/c12-10-3-1-9(2-4-10)11(16)15(7-5-13)8-6-14/h1-4H,7-8H2

InChI Key

JBKWMIFAYVZRLT-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)N(CC#N)CC#N)Br

Canonical SMILES

C1=CC(=CC=C1C(=O)N(CC#N)CC#N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.